Spiro[cyclopropane-1,3'-indolin]-6'-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[cyclopropane-1,3’-indolin]-6’-amine is a spirocyclic compound characterized by a unique three-dimensional structure where a cyclopropane ring is fused to an indoline moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[cyclopropane-1,3’-indolin]-6’-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of indoline derivatives with cyclopropane-containing reagents in the presence of a catalyst. For example, the Corey–Chaykovsky reaction can be employed, where dimethyloxosulfonium methylide reacts with indoline derivatives to form the spirocyclic structure .
Industrial Production Methods
Industrial production of spiro[cyclopropane-1,3’-indolin]-6’-amine may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Spiro[cyclopropane-1,3’-indolin]-6’-amine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using hydrogenation catalysts to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Lead tetraacetate at low temperatures (−30 to −20 °C).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted spirocyclic compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
Spiro[cyclopropane-1,3’-indolin]-6’-amine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of spiro[cyclopropane-1,3’-indolin]-6’-amine involves its interaction with specific molecular targets and pathways. The spirocyclic structure imparts unique conformational properties that can enhance binding affinity to biological targets. For instance, it may interact with enzymes or receptors involved in disease pathways, leading to modulation of their activity. Detailed studies on its binding interactions and molecular dynamics are ongoing to elucidate its precise mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Spiro[cyclopropane-1,2’-steroids]: These compounds share the spirocyclic cyclopropane structure but are fused to steroidal frameworks.
Spiro[cyclopropane-1,9’-fluorene]: This compound features a spirocyclic cyclopropane linked to a fluorene moiety.
Spirooxindoles: These compounds have a spirocyclic structure involving an oxindole ring and are widely studied for their biological activities.
Uniqueness
Spiro[cyclopropane-1,3’-indolin]-6’-amine is unique due to its specific fusion of a cyclopropane ring with an indoline moiety, which imparts distinct physicochemical properties and biological activities. Its three-dimensional structure offers advantages in drug design, such as improved solubility and metabolic stability compared to its monocyclic counterparts .
Properties
Molecular Formula |
C10H12N2 |
---|---|
Molecular Weight |
160.22 g/mol |
IUPAC Name |
spiro[1,2-dihydroindole-3,1'-cyclopropane]-6-amine |
InChI |
InChI=1S/C10H12N2/c11-7-1-2-8-9(5-7)12-6-10(8)3-4-10/h1-2,5,12H,3-4,6,11H2 |
InChI Key |
BUCSXHXFEOTOCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CNC3=C2C=CC(=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.